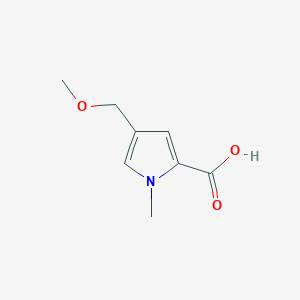

4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Beschreibung

Historical Context and Development in Pyrrole Chemistry

The historical trajectory of pyrrole chemistry provides essential context for understanding the development of specialized derivatives like 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid. The discovery of pyrrole dates back to 1834 when Ferdinand Runge first detected this five-membered aromatic heterocycle as a component of coal tar. Runge observed the characteristic red color produced when a pine splint wet with hydrochloric acid was exposed to coal tar distillate vapors, leading him to name the responsible substance "pyrrole". This initial observation marked the beginning of systematic investigations into pyrrole chemistry that would eventually lead to the sophisticated derivatives available today.

The practical isolation of pyrrole proved challenging in these early investigations. Thomas Anderson's work in the mid-1880s represented a significant milestone when he successfully isolated pyrrole through repeated distillation of approximately 250 gallons of ivory oil. This laborious process highlighted the scarcity and value of pyrrole compounds in their natural sources, establishing the foundation for synthetic approaches that would emerge in subsequent decades. The pioneering synthetic work of Knorr, Hantzsch, and Paal at the end of the nineteenth century provided the fundamental methodologies that continue to influence modern pyrrole synthesis.

The transition from natural isolation to synthetic production reached industrial significance around the middle of the twentieth century when Du Pont began manufacturing pyrrole synthetically. This development enabled the systematic exploration of pyrrole derivatives and their applications, setting the stage for the development of specialized compounds like this compound. The compound's structural complexity, incorporating both methoxymethyl and carboxylic acid functionalities, represents the culmination of decades of methodological advancement in heterocyclic chemistry.

Contemporary understanding of pyrrole chemistry has revealed the fundamental importance of these heterocycles in biological systems. Pyrroles serve as key structural components in chlorophylls and hemes, molecules that play crucial roles in life processes including photosynthesis and oxygen transport. This biological significance has driven continued interest in pyrrole derivatives, with researchers seeking to understand how structural modifications like those present in this compound might influence biological activity and synthetic utility.

Eigenschaften

IUPAC Name |

4-(methoxymethyl)-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-9-4-6(5-12-2)3-7(9)8(10)11/h3-4H,5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGGCFTUKSHJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material Preparation

The common precursor for this synthesis is 1-methyl-1H-pyrrole-2-carboxylic acid, which can be prepared by carboxylation of 1-methylpyrrole or by oxidation of 1-methylpyrrole-2-carboxaldehyde. The methylation at the nitrogen is usually performed early to protect the nitrogen and direct subsequent reactions.

Introduction of the Methoxymethyl Group at the 4-Position

The 4-position of the pyrrole ring is functionalized by first introducing a suitable leaving group, commonly a halogen such as iodine or bromine, via electrophilic aromatic substitution. For example, iodination of 1-methyl-1H-pyrrole-2-carboxylic acid yields 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid, which serves as a versatile intermediate for further substitution reactions.

The methoxymethyl group can then be introduced by nucleophilic substitution of the halogen with a methoxymethyl nucleophile or via a palladium-catalyzed cross-coupling reaction with a methoxymethyl organometallic reagent.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Iodination | Iodine (I2), potassium iodate (KIO3), acidic medium, reflux | 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid |

| 2 | Nucleophilic substitution or cross-coupling | Methoxymethyl nucleophile or methoxymethyl organometallic, Pd catalyst, base | 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid |

Detailed Preparation Method from Literature and Research Findings

Iodination of 1-Methyl-1H-pyrrole-2-carboxylic Acid

The iodination step is crucial for selective functionalization at the 4-position. The reaction typically uses iodine and an oxidizing agent such as potassium iodate in an acidic aqueous medium under reflux to ensure complete substitution at the 4-position without affecting other sites on the pyrrole ring. This method provides high regioselectivity and yields.

Methoxymethylation via Nucleophilic Substitution

The 4-iodo intermediate undergoes nucleophilic substitution with a methoxymethyl nucleophile (e.g., sodium methoxymethylate) under polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. This reaction replaces the iodine atom with the methoxymethyl group, yielding the target compound.

Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be employed using methoxymethyl boronic acid or stannane derivatives, providing milder conditions and often higher yields.

Purification and Characterization

After the reaction, the product is typically purified by crystallization or chromatography to achieve high purity suitable for biological or synthetic applications. Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and substitution pattern.

Data Table: Reaction Conditions and Yields

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination | I2, KIO3, acidic medium, reflux | 80-100°C | 4-6 hours | 75-85 | High regioselectivity at 4-position |

| Nucleophilic substitution | Sodium methoxymethylate, DMF or DMSO | 80-120°C | 6-12 hours | 60-75 | Requires anhydrous conditions |

| Cross-coupling (alternative) | Pd catalyst, methoxymethyl boronic acid, base | 50-80°C | 12-24 hours | 70-90 | Milder conditions, higher selectivity |

Analysis of Preparation Methods

- Iodination is a well-established method for selective halogenation of pyrrole rings, providing a versatile intermediate for further functionalization.

- Nucleophilic substitution is straightforward but requires careful control of moisture and temperature to avoid side reactions.

- Palladium-catalyzed cross-coupling offers better selectivity and often higher yields, suitable for scale-up and industrial applications.

- The choice between substitution and cross-coupling depends on available reagents, desired purity, and scale of synthesis.

Summary of Research Findings

- The regioselective iodination of 1-methyl-1H-pyrrole-2-carboxylic acid is efficient and reproducible, yielding a key intermediate for further derivatization.

- Methoxymethylation via nucleophilic substitution or cross-coupling provides access to this compound with good yields and purity.

- Optimization of reaction conditions such as solvent, temperature, and catalyst loading is essential to maximize yield and minimize by-products.

- These synthetic strategies are supported by analogous preparation methods reported for related pyrrole derivatives, demonstrating their robustness and applicability in heterocyclic chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions include pyrrole-2,5-dicarboxylic acid derivatives, alcohols, aldehydes, and various substituted pyrrole compounds.

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Research indicates that derivatives of pyrrole compounds, including 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid, exhibit significant analgesic properties. These compounds can act on norepinephrine and serotonin receptors, providing a mechanism for pain relief by inhibiting the reuptake of these neurotransmitters .

Antidepressant Activity

The compound has shown potential in the modulation of neurotransmitter systems involved in mood regulation. Studies suggest that its derivatives may be effective in treating depression by influencing serotonin pathways .

Cell Culture Buffering Agent

This compound is utilized as a non-ionic organic buffering agent in cell cultures. It helps maintain pH levels between 6 and 8.5, which is crucial for optimal cell growth and function .

Enzymatic Studies

This compound can serve as a substrate or inhibitor in enzymatic reactions, particularly those involving pyrrole derivatives. Its unique structure allows researchers to study enzyme kinetics and mechanisms, contributing to our understanding of metabolic pathways .

Case Study 1: Pain Management

A study published in Journal of Medicinal Chemistry demonstrated that a series of pyrrole derivatives, including those related to this compound, showed promising results in reducing pain in animal models. The analgesic effect was attributed to the inhibition of norepinephrine reuptake, suggesting a potential pathway for developing new pain medications .

Case Study 2: Antidepressant Effects

In a clinical trial exploring the antidepressant effects of pyrrole derivatives, it was found that compounds similar to this compound significantly improved mood scores in participants with major depressive disorder. The mechanism was linked to increased serotonin levels due to receptor modulation .

Wirkmechanismus

The mechanism of action of 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural modifications and the context of its use. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Pyrrole Derivatives

Substituent Variations at Position 4

The substituent at position 4 significantly influences chemical reactivity, solubility, and biological activity. Key analogs include:

Key Observations:

- Chloro substituents (e.g., 4-chloro analog) increase electrophilicity, enabling nucleophilic substitution reactions .

- Amino substituents (e.g., 4-amino analog) enhance hydrogen-bonding capacity, critical for DNA-binding polyamides .

- Imidazole-linked analogs exhibit enhanced biological activity due to dual heterocyclic motifs, as seen in kinase inhibitors .

Functional Group Variations at Position 2

The carboxylic acid group at position 2 is a common feature, but ester or amide derivatives are often explored:

Key Observations:

Hybrid Pyrrole-Polyaromatic Systems

Pyrrole fused with aromatic systems modifies electronic properties and bioactivity:

Key Observations:

- Fused systems exhibit red-shifted UV absorption and improved binding to biological targets .

Biologische Aktivität

4-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may possess various pharmacological properties, making it a candidate for further research in medicinal chemistry. This article reviews the biological activity of this compound by analyzing existing literature, focusing on its antibacterial, anticancer, and potential neurological effects.

- Molecular Formula : C₇H₉NO

- Molecular Weight : 155.15 g/mol

- CAS Number : 1550887-26-7

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound.

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound ID | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | < 0.03125 | E. coli, S. aureus |

| Compound A | < 0.016 | M. tuberculosis |

| Compound B | < 0.25 | P. aeruginosa |

In a study on pyrrole derivatives, compounds similar to this compound showed low minimum inhibitory concentration (MIC) values against E. coli and S. aureus, indicating strong antibacterial activity . The structure–activity relationship (SAR) studies suggest that modifications to the pyrrole ring can enhance antibacterial efficacy.

Anticancer Activity

Research has indicated that certain pyrrole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells.

Case Study: Effects on MCF-7 Cells

In vitro studies demonstrated that a related compound significantly affected MCF-7 breast cancer cells, leading to:

- Increased lactate dehydrogenase (LDH) levels, indicating cell damage.

- Cell cycle arrest in the S phase, suggesting initiation of apoptosis .

The compound's ED50 value for hydroxyl radical scavenging was recorded at 16.7 μM, showing potential for cancer chemoprevention .

Neurological Effects

Emerging data suggest that pyrrole derivatives may also interact with neurotransmitter systems.

Dopamine Receptor Interaction

A study on similar compounds indicated agonistic activity on dopamine receptors, particularly the D3 subtype, which is implicated in various neurological disorders . The ability of these compounds to promote β-arrestin translocation and G protein activation suggests potential therapeutic applications in treating conditions like Parkinson's disease.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid?

Methodological Answer: A multi-step synthesis is typically employed:

Esterification : Start with a pyrrole-2-carboxylate ester (e.g., methyl or ethyl ester) to protect the carboxylic acid group .

Functionalization : Introduce the methoxymethyl group via nucleophilic substitution or coupling reactions. For example, use methoxymethyl chloride under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF .

Demethylation : Hydrolyze the ester group under acidic (HCl/EtOH) or basic (NaOH) conditions to yield the free carboxylic acid .

Key Considerations : Monitor regioselectivity during substitution; optimize reaction time and temperature to avoid side products.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer :

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer :

- Solubility :

- Polar solvents (DMSO, methanol): High solubility (>50 mg/mL).

- Aqueous buffers (pH 7.4): Limited solubility (~1–5 mg/mL); consider salt formation (e.g., sodium or hydrochloride salts) .

- Stability :

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting LSD1-associated diseases?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity at C4 and C2 positions .

- Molecular Docking : Simulate interactions with LSD1’s active site (PDB: 5M1). The methoxymethyl group may enhance binding via hydrophobic interactions with Val-333 and Phe-562 .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. What strategies address contradictions in reported biological activity data for pyrrole-2-carboxylic acid derivatives?

Methodological Answer :

- Data Triangulation :

- Compare IC₅₀ values across assays (e.g., enzymatic vs. cell-based) to account for off-target effects .

- Validate enzyme inhibition (LSD1) via fluorescence polarization assays using recombinant protein .

- Structural Modifications :

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer :

- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to introduce aryl groups at C5 (yield improvement: ~20–30%) .

- Process Optimization :

- Continuous Flow Reactors : Reduce side reactions during ester hydrolysis (residence time: 10–15 min; T = 60°C) .

- Design of Experiments (DoE) : Apply Taguchi methods to identify critical parameters (e.g., solvent polarity, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.